(4S)-4,11-二乙基-4,12-二羟基-3,14-二氧代-3,4,12,14-四氢-1H-吡喃并[3',4':6,7]吲哚并[1,2-b]喹啉-9-基[1,4'-联哌啶]-1'-甲酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
12-Hydroxy Irinotecan is a derivative of irinotecan, a well-known chemotherapeutic agent used primarily in the treatment of colorectal cancer. Irinotecan itself is a topoisomerase I inhibitor, which interferes with DNA replication in cancer cells, leading to cell death . The addition of a hydroxyl group at the 12th position in 12-Hydroxy Irinotecan potentially alters its pharmacokinetic and pharmacodynamic properties, making it a subject of interest in scientific research.
科学研究应用
12-Hydroxy Irinotecan has several applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of chemotherapeutic agents.
Biology: Researchers use it to investigate the cellular mechanisms of topoisomerase I inhibition and the resulting DNA damage response.
Medicine: It is explored for its potential to overcome resistance to irinotecan in cancer therapy, providing an alternative treatment option for patients with resistant tumors.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 12-Hydroxy Irinotecan typically involves the hydroxylation of irinotecan. This can be achieved through various chemical reactions, including catalytic hydroxylation using specific catalysts under controlled conditions. The reaction conditions often involve maintaining a specific temperature and pH to ensure the selective addition of the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 12-Hydroxy Irinotecan may involve the use of advanced techniques such as supercritical fluid extraction and PEGylation to enhance the yield and purity of the compound. These methods are optimized using design of experiments (DOE) approaches like the Box–Behnken design to achieve high encapsulation efficiency and stability .
化学反应分析
Types of Reactions: 12-Hydroxy Irinotecan undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes under specific conditions.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to irinotecan.
Substitution: The hydroxyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products: The major products formed from these reactions include various derivatives of 12-Hydroxy Irinotecan, each with unique pharmacological properties. For example, oxidation may yield ketone derivatives, while substitution reactions can produce a range of functionalized compounds .
作用机制
12-Hydroxy Irinotecan exerts its effects by inhibiting the enzyme topoisomerase I, which is essential for DNA replication. The hydroxyl group at the 12th position enhances its binding affinity to the enzyme-DNA complex, stabilizing the cleavable complex and preventing the religation of the DNA strand. This leads to the accumulation of DNA breaks, ultimately causing cell cycle arrest and apoptosis in cancer cells .
相似化合物的比较
Irinotecan: The parent compound, used widely in chemotherapy.
SN-38: The active metabolite of irinotecan, which is significantly more potent.
Oxaliplatin: Another chemotherapeutic agent used in combination with irinotecan for colorectal cancer treatment.
Comparison: 12-Hydroxy Irinotecan is unique due to the presence of the hydroxyl group, which may enhance its pharmacokinetic properties and reduce toxicity compared to irinotecan. Unlike SN-38, which is a metabolite, 12-Hydroxy Irinotecan is a direct derivative, allowing for more controlled studies on its effects. Compared to oxaliplatin, 12-Hydroxy Irinotecan offers a different mechanism of action, providing a complementary approach in combination therapies .
属性
IUPAC Name |
[(19S)-10,19-diethyl-12,19-dihydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl] 4-piperidin-1-ylpiperidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H38N4O7/c1-3-21-22-16-20(44-32(41)36-14-10-19(11-15-36)35-12-6-5-7-13-35)8-9-25(22)34-28-26-17-24-23(18-43-31(40)33(24,42)4-2)29(38)37(26)30(39)27(21)28/h8-9,16-17,19,30,39,42H,3-7,10-15,18H2,1-2H3/t30?,33-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUUJPQAMJFQHV-OQGPVULJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C2C(N3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H38N4O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729785 |
Source
|
Record name | (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
185336-12-3 |
Source
|
Record name | (4S)-4,11-Diethyl-4,12-dihydroxy-3,14-dioxo-3,4,12,14-tetrahydro-1H-pyrano[3',4':6,7]indolizino[1,2-b]quinolin-9-yl [1,4'-bipiperidine]-1'-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60729785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。